(1-Benzyl-3-methylpiperidin-4-yl)methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

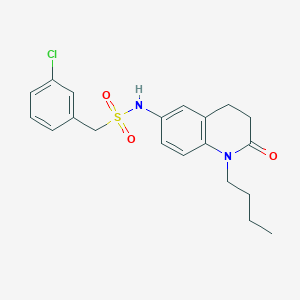

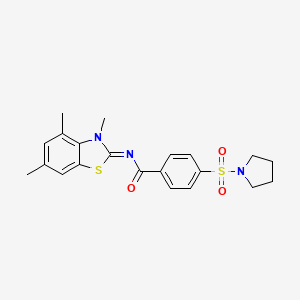

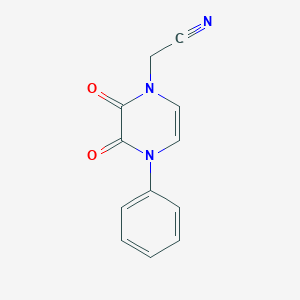

“(1-Benzyl-3-methylpiperidin-4-yl)methanamine” is a chemical compound with the CAS Number: 2138430-68-7 . It has a molecular weight of 218.34 . The compound is in liquid form and is stored at a temperature of 4°C .

Molecular Structure Analysis

The InChI code for “(1-Benzyl-3-methylpiperidin-4-yl)methanamine” is1S/C14H22N2/c1-12-10-16 (8-7-14 (12)9-15)11-13-5-3-2-4-6-13/h2-6,12,14H,7-11,15H2,1H3 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

“(1-Benzyl-3-methylpiperidin-4-yl)methanamine” is a liquid at room temperature . It has a molecular weight of 218.34 .Applications De Recherche Scientifique

Novel Aryloxyethyl Derivatives as Antidepressants

Research on novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine has shown promising results as "biased agonists" of serotonin 5-HT1A receptors. These derivatives are designed to preferentially stimulate ERK1/2 phosphorylation over other pathways, showing high receptor affinity and selectivity. One compound, in particular, demonstrated robust antidepressant-like activity, highlighting potential applications in developing new antidepressant drugs (Sniecikowska et al., 2019).

Schiff Bases as Anticonvulsant Agents

A study on heterocyclic Schiff bases of 3-aminomethyl pyridine, through condensation with aryl aldehydes/ketones, identified compounds with significant anticonvulsant activity. These findings underscore the potential of such derivatives in developing new treatments for seizures (Pandey & Srivastava, 2011).

Photocytotoxic Iron(III) Complexes

Iron(III) complexes incorporating derivatives of N,N-bis[(pyridin-2-yl)methyl]methanamine exhibited unprecedented photocytotoxicity under red light, suggesting applications in cancer therapy through the generation of reactive oxygen species and DNA interaction (Basu et al., 2014).

Antimicrobial Activities

The synthesis of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine derivatives revealed variable antibacterial and antifungal activities, offering a pathway for the development of new antimicrobial agents (Visagaperumal et al., 2010).

Catalytic Applications of Pincer Palladacycles

1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives were synthesized and shown to form unsymmetrical NCN′ pincer palladacycles upon C–H bond activation. These complexes demonstrated good activity and selectivity in catalytic applications, indicating their potential in organic synthesis and industrial chemistry (Roffe et al., 2016).

Stabilizing Parallel Turn Conformations

A tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffold was designed to stabilize parallel turn conformations in peptide sequences. This research has implications for the development of peptide-based therapeutics and the study of protein-protein interactions (Bucci et al., 2018).

Eco-friendly Corrosion Inhibition

Amino acid compounds, including derivatives of 1-(1H-benzo[d]imidazole-2-yl)methanamine, were investigated as eco-friendly corrosion inhibitors for steel in acidic solutions. Their effectiveness, confirmed through electrochemical studies, suggests applications in industrial maintenance and protection (Yadav et al., 2015).

Safety and Hazards

Propriétés

IUPAC Name |

(1-benzyl-3-methylpiperidin-4-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-12-10-16(8-7-14(12)9-15)11-13-5-3-2-4-6-13/h2-6,12,14H,7-11,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMERLLDQCPOUQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1CN)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Benzyl-3-methylpiperidin-4-yl)methanamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2565412.png)

![8-Tert-butyl 4-methyl 2,8-diazaspiro[4.5]decane-4,8-dicarboxylate](/img/structure/B2565414.png)

![1-chloro-N-(4-isopropylphenyl)naphtho[2,1-b]thiophene-2-carboxamide](/img/structure/B2565415.png)

![5-(4-fluorobenzyl)-8-methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2565419.png)

![N-(3-fluorophenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2565422.png)